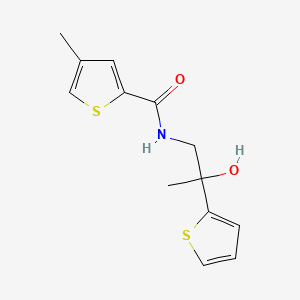

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S2/c1-9-6-10(18-7-9)12(15)14-8-13(2,16)11-4-3-5-17-11/h3-7,16H,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURNBTGFLFKWES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC(C)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of thiophene derivatives. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst to form the corresponding ketone. Subsequent reactions, such as reduction and amination , are employed to introduce the hydroxy and amino groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of green chemistry principles is also encouraged to minimize environmental impact, such as employing biocatalysts for specific reaction steps.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and condensation reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Utilizing nucleophiles like halides or amines under specific conditions.

Condensation: Involving reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of halogenated or alkylated derivatives.

Condensation: Creation of amides or esters.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide have been evaluated for their ability to inhibit specific cancer cell lines, such as non-small cell lung cancer (NSCLC). The structure-activity relationship (SAR) studies suggest that modifications on the thiophene ring can enhance the potency against cancer cells .

Case Study:

In a study focusing on macrophage migration inhibitory factor (MIF), compounds with similar structures were found to inhibit MIF activity, which is crucial in cancer proliferation pathways. The most potent inhibitors showed low micromolar IC50 values, indicating strong potential for therapeutic applications .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The thiophene moiety is known for its ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Efficacy Comparison

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 8 µg/mL |

This table illustrates the potential of this compound as an effective antimicrobial agent .

Fungicidal Activity

Research has highlighted the fungicidal properties of thiophene derivatives, including this compound. These compounds have shown efficacy against various fungal pathogens, making them valuable in agricultural settings.

Case Study:

A series of thiophene-based fungicides were tested against common crop pathogens. Results indicated that certain derivatives achieved control efficacies exceeding those of established fungicides like flumorph and mancozeb, suggesting that this compound could be developed into a new class of environmentally friendly fungicides .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Compounds for Comparison:

β-Hydroxythiofentanyl

N-(2,3,4,6-Tetra-O-acetyl-(β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide (Compound 9)

Data Table: Structural and Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|

| N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide | 281.4 | Hydroxypropyl, methyl thiophene | Carboxamide, hydroxyl, thiophene |

| N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) | 347.4 | Nitrothiophene, thiazole | Carboxamide, nitro, thiophene, thiazole |

| β-Hydroxythiofentanyl | 358.5 | Piperidine, phenyl, hydroxyethylthiophene | Carboxamide, hydroxyl, thiophene |

| N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide | ~600 (estimated) | Acetylated glucose, ethyl thiophene | Carboxamide, ester, thiophene |

Physicochemical Properties and Stability

- Solubility : The hydroxyl group in the target compound may enhance aqueous solubility compared to the nitro group in Compound 7, which is more hydrophobic. β-Hydroxythiofentanyl’s piperidine and phenyl groups likely increase lipid solubility, favoring blood-brain barrier penetration .

- The target compound’s hydroxyl group could participate in hydrogen bonding, influencing crystallization or degradation pathways.

Research Findings and Implications

- Structural Diversity: Minor modifications (e.g., nitro vs. methyl groups, thiazole vs. glucose substituents) significantly alter biological activity and physicochemical behavior .

- Synthetic Flexibility : Carboxamide coupling (e.g., HATU-mediated) is a versatile strategy for generating thiophene derivatives, enabling rapid exploration of structure-activity relationships .

- Pharmacological Potential: While the target compound’s exact activity is unspecified, analogs highlight opportunities in antibacterial (Compound 7) and neurological (β-Hydroxythiofentanyl) applications .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction or Paal-Knorr synthesis.

- Introduction of Hydroxy and Methyl Groups : These can be introduced via electrophilic substitution reactions.

- Formation of the Amide Bond : This is accomplished through condensation reactions between a carboxylic acid derivative and an amine.

The compound features a thiophene ring, known for its versatility in medicinal chemistry and material science, which contributes to its biological activity .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated various thiophene derivatives, revealing that compounds with similar structures showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was compared to standard antibiotics, showing promising results in inhibiting bacterial growth .

| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Staphylococcus aureus | 20 | 83.3 |

| Bacillus subtilis | 19 | 82.6 |

| Escherichia coli | 18 | 78.3 |

| Pseudomonas aeruginosa | 17 | 70.8 |

Antioxidant Activity

The antioxidant potential of the compound has been assessed using various assays, including the ABTS method, where it exhibited significant radical scavenging activity. This property is crucial for preventing oxidative stress-related diseases .

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies indicate that thiophene derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiophene ring may interact with enzymes involved in bacterial metabolism or cancer cell proliferation, inhibiting their activity.

- Receptor Modulation : The compound may bind to receptors that regulate cellular processes, thus altering their signaling pathways.

These interactions enhance the compound's binding affinity and specificity towards biological targets, leading to its observed effects .

4. Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antibacterial Activity Study : A comparative analysis showed that derivatives with hydroxyl and methyl substitutions had varying levels of antibacterial activity against pathogenic bacteria, indicating structure-activity relationships that could guide future drug design .

- Antioxidant Efficacy : Research demonstrated that the compound's antioxidant properties could mitigate oxidative damage in cellular models, suggesting potential therapeutic applications in age-related diseases .

- Cancer Cell Line Studies : Investigations into the anticancer effects revealed that treatment with this compound led to reduced viability in several cancer cell lines, supporting its development as a lead compound for new anticancer therapies .

Q & A

Q. What are the recommended synthetic routes and characterization protocols for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide?

- Methodological Answer : Synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a hydroxylated amine precursor. For example, refluxing 4-methylthiophene-2-carbonyl chloride with N-(2-hydroxy-2-(thiophen-2-yl)propyl)amine in acetonitrile under inert conditions yields the target compound . Critical characterization includes:

- NMR Spectroscopy : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), hydroxyl protons (broad ~δ 2.5–3.5 ppm), and methyl groups (δ 2.1–2.4 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., observed [M+H]⁺ matching theoretical value).

- X-ray Crystallography : Resolve dihedral angles between thiophene rings and hydrogen-bonding networks (e.g., weak C–H⋯O/S interactions observed in analogs) .

Q. How can the compound’s purity and stability be validated under experimental conditions?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Stability studies should include:

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV irradiation) for 4–8 weeks, followed by HPLC analysis .

Advanced Research Questions

Q. What computational approaches predict the electronic and thermodynamic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and gradient-corrected exchange-correlation terms (e.g., Becke’s 1993 protocol) can model:

- HOMO-LUMO gaps : Predict reactivity (e.g., nucleophilic/electrophilic sites on thiophene rings).

- Thermochemical Data : Calculate atomization energies and ionization potentials, comparing deviations (<3 kcal/mol) against experimental benchmarks .

Basis sets like 6-311++G(d,p) are recommended for sulfur-containing systems .

Q. How do structural modifications (e.g., substituents on thiophene rings) affect biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing 4-methyl with nitro or methoxy groups). Evaluate:

Q. How can contradictions between experimental and computational data be resolved?

- Methodological Answer : Discrepancies in thermochemical or spectral data require:

- Benchmarking : Validate DFT functionals against high-level ab initio methods (e.g., CCSD(T)) for sulfur heterocycles .

- Experimental Replication : Re-synthesize the compound using alternative routes (e.g., microwave-assisted synthesis) to rule out impurities .

Specialized Methodological Notes

- Crystallographic Refinement : For X-ray structures, refine H-atoms using Fourier difference maps and assign anisotropic displacement parameters for non-H atoms .

- Biological Assay Design : Include positive controls (e.g., known opioid agonists for analogs) and validate assays with blinded replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.